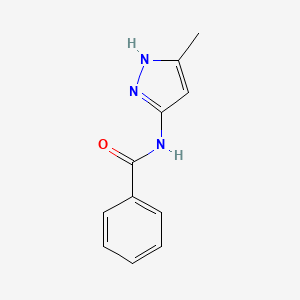
2,2-dimethyl-N-(1-phenylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-(1-phenylethyl)propanamide, also known as DMPA, is a synthetic amide derivative of propionic acid that has been used in a variety of laboratory experiments and in the development of new drugs. It is a white, crystalline solid with a melting point of 125-126°C and a molecular weight of 212.32 g/mol. DMPA has been studied for its potential applications in the synthesis of new drugs, as a reagent in organic synthesis, and for its biochemical and physiological effects.
作用機序
2,2-dimethyl-N-(1-phenylethyl)propanamide has been studied for its potential mechanism of action. It is believed that this compound binds to specific receptors in the body, which results in a variety of biochemical and physiological effects. These effects include increased levels of certain hormones, such as progesterone and estrogen, as well as changes in the metabolism of carbohydrates, lipids, and proteins.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to increase levels of certain hormones, such as progesterone and estrogen, as well as to alter the metabolism of carbohydrates, lipids, and proteins. It has also been found to have an effect on the immune system, as well as to reduce inflammation and pain.
実験室実験の利点と制限
2,2-dimethyl-N-(1-phenylethyl)propanamide has several advantages and limitations when used in laboratory experiments. One advantage of this compound is its low cost and ease of use. It is also a relatively stable compound, which makes it suitable for use in a variety of experiments. However, this compound has a low solubility in water, which can limit its use in some experiments. Additionally, this compound can have adverse effects on the body, such as increased levels of certain hormones and altered metabolism.
将来の方向性
The potential applications of 2,2-dimethyl-N-(1-phenylethyl)propanamide are numerous, and there are a number of future directions that could be explored. These include further research into its mechanism of action and biochemical and physiological effects, as well as investigations into its use in the development of new materials and drug delivery systems. Additionally, further studies could be conducted to determine the optimal concentrations and durations of exposure for various applications. Finally, additional research could be conducted to identify new and improved synthesis methods for this compound.
合成法
2,2-dimethyl-N-(1-phenylethyl)propanamide can be synthesized by the reaction of 1-phenylethylamine with propionic anhydride in the presence of pyridine. The reaction is carried out at room temperature and yields a white crystalline solid. The reaction mechanism involves the formation of an intermediate amide, which is then hydrolyzed to form the desired product.
科学的研究の応用
2,2-dimethyl-N-(1-phenylethyl)propanamide has been used in a variety of scientific research applications, including the synthesis of new drugs and as a reagent in organic synthesis. It has also been studied for its potential use in the development of new materials, such as polymers. In addition, this compound has been used in the synthesis of peptide and protein drugs, as well as in the development of new drug delivery systems.
特性
IUPAC Name |
2,2-dimethyl-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(11-8-6-5-7-9-11)14-12(15)13(2,3)4/h5-10H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBKPRZFGXDWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401252 |
Source


|
| Record name | 2,2-dimethyl-N-(1-phenylethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64528-63-8 |
Source


|
| Record name | 2,2-dimethyl-N-(1-phenylethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

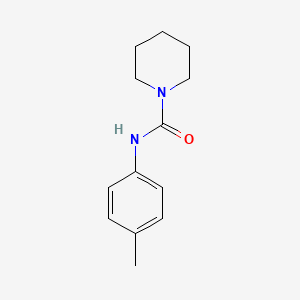


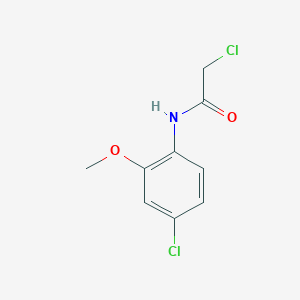
![2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6613166.png)
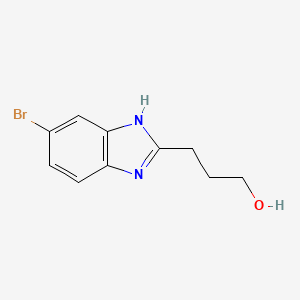
![4-{[(2-chlorophenyl)methyl]sulfanyl}aniline](/img/structure/B6613180.png)
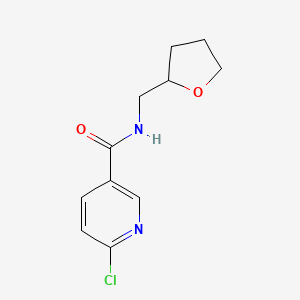
![[4-(3-Chlorophenyl)piperazin-1-yl]-phenylmethanone](/img/structure/B6613185.png)

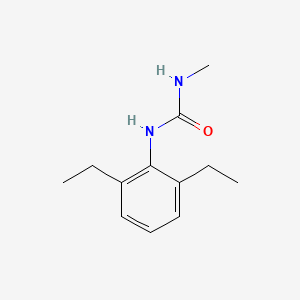
![N-[(4-fluorophenyl)methyl]-3-iodobenzamide](/img/structure/B6613203.png)
![(4-Chlorophenyl)[4-(2-chlorophenyl)-1-piperazinyl]methanone](/img/structure/B6613207.png)
